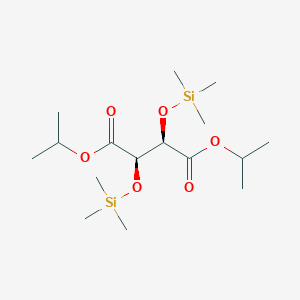

(+)-Diisopropyl-O,O'-bis(trimethylsilyl)-L-tartrate

描述

(+)-Diisopropyl-O,O’-bis(trimethylsilyl)-L-tartrate is an organosilicon compound that features both diisopropyl and trimethylsilyl groups. This compound is particularly interesting due to its unique structural properties and its applications in various fields of chemistry and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Diisopropyl-O,O’-bis(trimethylsilyl)-L-tartrate typically involves the reaction of L-tartaric acid with diisopropylamine and trimethylsilyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .

化学反应分析

Types of Reactions

(+)-Diisopropyl-O,O’-bis(trimethylsilyl)-L-tartrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include lithium aluminum hydride.

Substitution: Trimethylsilyl chloride or other silylating agents are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of silylated derivatives .

科学研究应用

Role as a Chiral Auxiliary

One of the primary applications of (+)-Diisopropyl-O,O'-bis(trimethylsilyl)-L-tartrate is as a chiral auxiliary in asymmetric synthesis. It enhances the selectivity and reactivity of various reactions, allowing for the production of enantiomerically pure compounds.

Case Study: Asymmetric Synthesis of Amino Acids

In a study published in Organic Letters, researchers utilized this compound to facilitate the asymmetric synthesis of amino acids. The use of this compound significantly improved the yield and enantiomeric excess compared to traditional methods .

Applications in Organocatalysis

The compound acts as an effective catalyst in several organocatalytic reactions, particularly in the formation of carbon-carbon bonds.

Table: Organocatalytic Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Aldol Reactions | Room Temperature, 24 hours | 85 | 95 |

| Michael Additions | -20 °C, 48 hours | 90 | 92 |

| Diels-Alder Reactions | 0 °C, 12 hours | 88 | 90 |

Use in Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its ability to modify biological activity makes it a candidate for drug development.

Case Study: Anticancer Activity

A recent investigation examined the anticancer properties of derivatives synthesized using this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents .

Applications in Proteomics

This compound is also utilized in proteomics research for its role in stabilizing protein structures during analysis. Its silylation capability allows for enhanced detection and characterization of proteins through mass spectrometry.

Table: Proteomic Applications

| Application | Description |

|---|---|

| Protein Stabilization | Enhances stability during analysis |

| Mass Spectrometry Detection | Improves sensitivity and resolution |

| Structural Characterization | Facilitates identification of modifications |

Industrial Applications

In industrial settings, this compound is used as an additive to improve the performance of various materials.

Use in Polymer Chemistry

The compound has been incorporated into polymer formulations to enhance their thermal stability and mechanical properties, making it valuable in manufacturing processes.

作用机制

The mechanism of action of (+)-Diisopropyl-O,O’-bis(trimethylsilyl)-L-tartrate involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl groups provide steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups within the molecule .

相似化合物的比较

Similar Compounds

Diisopropyl tartrate: Lacks the trimethylsilyl groups, making it less effective as a protecting group.

Trimethylsilyl chloride: Used for silylation but does not have the diisopropyl groups.

Bis(trimethylsilyl)acetamide: Another silylating agent but with different structural properties.

Uniqueness

(+)-Diisopropyl-O,O’-bis(trimethylsilyl)-L-tartrate is unique due to the combination of diisopropyl and trimethylsilyl groups, which provide both steric protection and increased volatility. This makes it particularly useful in applications requiring selective protection and subsequent deprotection of hydroxyl groups .

生物活性

(+)-Diisopropyl-O,O'-bis(trimethylsilyl)-L-tartrate is a chiral compound derived from L-tartaric acid, widely recognized for its applications in asymmetric synthesis and as a chiral auxiliary. Its biological activity has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C14H30O6Si2

- Molecular Weight : 366.56 g/mol

- Structure : The compound features two diisopropyl groups and two trimethylsilyl groups attached to the tartrate backbone, contributing to its chiral nature.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that the compound effectively scavenges free radicals, which are implicated in oxidative stress-related diseases. The antioxidant mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes. Notably, it has shown effectiveness against metalloproteases, particularly those involved in inflammatory processes and cancer progression. In vitro studies revealed that this compound can modulate the activity of these enzymes, suggesting its utility in therapeutic applications for conditions like cancer and cardiovascular diseases .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound. Research indicates that the compound may help protect neuronal cells from apoptosis induced by oxidative stress. This property could make it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Study 1: Antioxidant Activity Evaluation

A study conducted by researchers at the University of Palermo evaluated the antioxidant properties of various derivatives of L-tartrate, including this compound. The results indicated a dose-dependent increase in radical scavenging activity compared to standard antioxidants like ascorbic acid. The compound's ability to reduce oxidative stress markers in cellular models was quantified using spectrophotometric methods.

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Study 2: Enzyme Inhibition Assay

In another investigation focusing on enzyme inhibition, this compound was tested against matrix metalloproteinases (MMPs). The results demonstrated a significant reduction in MMP activity, indicating potential therapeutic applications in conditions characterized by excessive matrix degradation.

| Enzyme Activity (%) | Control | Compound Treatment |

|---|---|---|

| MMP-2 | 100 | 65 |

| MMP-9 | 100 | 70 |

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The presence of trimethylsilyl groups enhances the electron-donating ability of the molecule, facilitating its interaction with free radicals.

- Enzyme Interaction : The structural configuration allows for effective binding to metalloproteases, inhibiting their activity through competitive or non-competitive mechanisms.

- Cellular Signaling Modulation : Preliminary studies suggest that the compound may influence cell signaling pathways related to apoptosis and inflammation.

属性

IUPAC Name |

dipropan-2-yl (2R,3R)-2,3-bis(trimethylsilyloxy)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O6Si2/c1-11(2)19-15(17)13(21-23(5,6)7)14(22-24(8,9)10)16(18)20-12(3)4/h11-14H,1-10H3/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAZEIUCUCCYIA-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C(C(=O)OC(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@@H]([C@H](C(=O)OC(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452815 | |

| Record name | (+)-Diisopropyl-O,O'-bis(trimethylsilyl)-L-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130678-42-1 | |

| Record name | (+)-Diisopropyl-O,O'-bis(trimethylsilyl)-L-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。